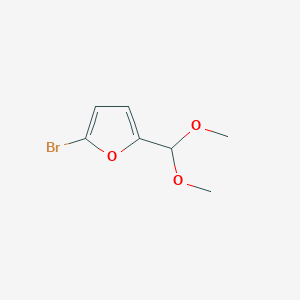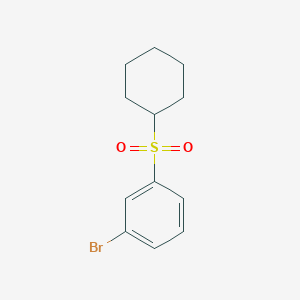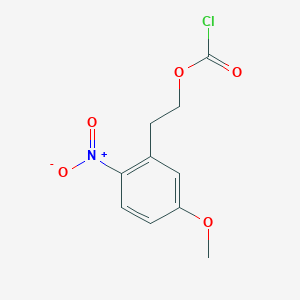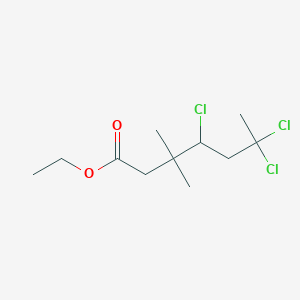
1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene: is an organic compound characterized by the presence of a fluorine atom attached to the para position of the benzene ring, along with an isocyanate group attached to an alpha,alpha-dimethylbenzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene typically involves the reaction of p-Fluoro-alpha,alpha-dimethylbenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of phosgene gas is carefully monitored due to its toxic nature. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Substitution Reactions: 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: It can also undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines or metal catalysts like tin compounds.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with diols or polyols.
科学的研究の応用
Chemistry: 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea linkages. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with biomolecules.
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in the manufacture of foams, coatings, adhesives, and elastomers. Its unique properties contribute to the enhanced performance of these materials.
作用機序
The mechanism of action of 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene involves the nucleophilic attack on the isocyanate group by various nucleophiles. This leads to the formation of stable urea or carbamate linkages. The molecular targets include amine or hydroxyl groups present in the reacting molecules. The pathways involved are typically addition or substitution reactions, depending on the nature of the nucleophile.
類似化合物との比較
- p-Fluorobenzyl isocyanate
- alpha,alpha-Dimethylbenzyl isocyanate
- p-Chloro-alpha,alpha-dimethylbenzyl isocyanate
Comparison: 1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene is unique due to the presence of both the fluorine atom and the alpha,alpha-dimethylbenzyl group. The fluorine atom enhances the compound’s reactivity and stability, while the alpha,alpha-dimethylbenzyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, this compound exhibits distinct reactivity patterns and is preferred in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C10H10FNO/c1-10(2,12-7-13)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |
InChIキー |
LXGDTRVROSWZMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(4-Ethoxyphenyl)-2,2-difluorocyclopropyl]methanol](/img/structure/B8588771.png)

![1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea](/img/structure/B8588786.png)

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8588795.png)
![3,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B8588796.png)


![4H-benzo[d][1,3]dioxin-7-ol](/img/structure/B8588836.png)


